molecular formula C16H13Cl3N2O2 B2498523 N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide CAS No. 241132-62-7

N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide

Cat. No.: B2498523
CAS No.: 241132-62-7
M. Wt: 371.64
InChI Key: AANHPUOMJWEOKL-ZBKNUEDVSA-N
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Description

N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of chlorinated aromatic rings and an oxime functional group. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide typically involves the following steps:

    Formation of the oxime: The starting material, 3,4-dichlorobenzyl chloride, is reacted with hydroxylamine to form the corresponding oxime.

    Amidation: The oxime is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}butanamide: Similar structure with a butanamide backbone.

    N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}acetamide: Similar structure with an acetamide backbone.

Uniqueness

N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is unique due to its specific combination of chlorinated aromatic rings and the oxime functional group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3Z)-N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2/c17-12-2-4-13(5-3-12)21-16(22)7-8-20-23-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2,(H,21,22)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANHPUOMJWEOKL-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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